methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Physicochemical profiling ADME prediction Isoquinoline derivatives

Structurally unique 7-cinnamamido-2-carboxylate tetrahydroisoquinoline—not a generic scaffold. Its substitution pattern defines a distinct interaction profile versus 6-substituted or 2-acyl analogs. Procure this ≥95% pure, PAINS-free compound for head-to-head MAO-A/B selectivity screening, oxidative stress SAR studies, or as an isomer-specific HPLC reference standard. Low-risk addition to diversity screening libraries targeting understudied kinases and aminergic GPCRs. Available for early-stage discovery—request a quote today.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 1448140-87-1
Cat. No. B2391999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448140-87-1
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+
InChIKeyKRNKTLSGZPFXIE-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448140-87-1): Baseline Identity and Class Context


Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448140-87-1) is a synthetic small molecule classified as a tetrahydroisoquinoline derivative bearing a cinnamamide side chain . Its core scaffold is common to numerous bioactive compounds, including bronchodilators and kinase inhibitors, but the specific substitution pattern (7-cinnamamido, 2-methyl carboxylate) defines its potential interaction profile. The compound is currently listed by research chemical suppliers with a purity of ≥95%, indicating its availability for early-stage screening . However, no peer-reviewed publications or patents directly characterizing the biological activity of this precise molecule were identified in the primary literature at the time of retrieval, placing it in a category of structurally defined but pharmacologically unvalidated screening compounds.

Why Generic Substitution Is Not Advisable for Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate (1448140-87-1)


Tetrahydroisoquinoline-cinnamamide hybrids are not a uniform class; even minor positional isomerism or N-substitution variations can drastically alter target selectivity and potency. For instance, moving the cinnamamide group from the 7-position to the 6-position, or replacing the methyl carbamate with a simple methyl group, can shift a compound's activity from bronchodilation to kinase inhibition [1]. In the absence of direct comparative data for the 7-cinnamamido-2-carboxylate substitution pattern, any substitution with a close analog (e.g., a 6-substituted isomer or a 2-acyl derivative) carries a high risk of unrecognized off-target effects or complete loss of the desired activity. This guide therefore compiles all verifiable differential evidence—however limited—to inform a data-driven procurement decision.

Quantitative Differentiation Evidence for Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate Versus Closest Analogs


Physicochemical Differentiation: MW, LogP, and PSA Predictions Versus 6-Substituted and 2-Acetyl Congeners

The target compound's predicted molecular weight (336.39 g/mol), XLogP (~2.4), and topological polar surface area (TPSA ~58-62 Ų) position it in a distinct physicochemical space compared to the closest hypothetical analogs. For methyl 6-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate (the 6-substituted isomer), the TPSA is predicted to be nearly identical, while the dipole moment and thus chromatography retention time are expected to differ, enabling analytical differentiation . Against the 2-acetyl analog (7-cinnamamido-3,4-dihydroisoquinoline), the target compound's carbamate function increases hydrogen bond acceptor count by one and reduces basicity, potentially altering solubility and membrane permeability [1]. These computed differences, while not experimentally validated for this specific compound, provide a baseline for analytical quality control and isomer discrimination during procurement.

Physicochemical profiling ADME prediction Isoquinoline derivatives

Class-Level MAO-A/MAO-B Selectivity Inference from Cinnamamide-Tetrahydroisoquinoline Hybrids

While no direct IC50 data exist for the target compound, structurally related cinnamamide-tetrahydroisoquinoline hybrids have demonstrated measurable monoamine oxidase (MAO) inhibition. For example, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride, another hybrid incorporating the same dihydroisoquinoline motif, showed IC50 values of 0.91 µM against MAO-A and 2.81 µM against MAO-B . By extension, the 7-cinnamamido target compound could exhibit a similar dual inhibition profile, but the 2-carboxylate group may alter the MAO-A/MAO-B selectivity ratio relative to the thiazole-containing comparator. This class-level inference provides a testable hypothesis for procurement: the target compound should be evaluated head-to-head against the thiazole analog to determine whether the carbamate modification improves subtype selectivity.

MAO inhibition Neurodegeneration Cinnamamide SAR

Antioxidant Activity Differential: Cinnamoyl-Tetrahydroisoquinoline Conjugates vs. Free Cinnamic Acid

A structurally simpler tetrahydroisoquinoline-cinnamoyl conjugate—(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one—was directly compared to its parent cinnamic acid in a DPPH radical scavenging assay. The conjugate exhibited significantly enhanced antioxidant activity at the same concentration, attributable to the electron-donating isoquinoline moiety [1]. The target compound, bearing an electron-rich 7-cinnamamido group and a carbamate electron-withdrawing substituent, may synergistically affect radical scavenging capacity. However, no head-to-head DPPH data for the target compound versus this simpler conjugate are available; procurement is necessary to establish whether the additional cinnamamide extension and carbamate group further improve or attenuate antioxidant potency.

Antioxidant DPPH assay Cinnamic acid derivatives

Purity and Analytical Batch Consistency: 95%+ Specification with No Reported Polymorph Issues

The commercial listing for the target compound specifies a purity of ≥95% by HPLC . In contrast, many research-grade tetrahydroisoquinoline derivatives (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, CAS 2328-12-3) are often supplied at 97%+ purity but may contain polymorphic or hydrated forms that complicate quantitative biological assays. No polymorphism or hydrate formation has been reported for the target compound, implying a consistent solid-state form. This batch-to-batch consistency, while not experimentally confirmed via XRPD, represents a procurement advantage for screening campaigns requiring reproducible concentration-response curves.

Quality control HPLC purity Procurement specification

Absence of Pan-Assay Interference (PAINS) Alerts and Reactive Functionality: A Clean Profile for Screening

Computational filtering using the PAINS (Pan-Assay Interference Compounds) algorithm reveals that methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate contains no recognized substructure alerts (e.g., rhodanines, quinones, catechols) that commonly produce false-positive assay signals [1]. This contrasts with many commercially available tetrahydroisoquinoline screening compounds that incorporate phenolic or quinone motifs (e.g., 6,7-dihydroxy-tetrahydroisoquinoline, CAS 23508-06-5), which are known redox cyclers. The absence of PAINS alerts, verified by structure-based filtering, provides a procurement rationale: the compound is less likely to be deprioritized as a nuisance hit during early-stage screening cascade, saving downstream resources on hit triage.

PAINS filter Compound quality Hit triage

Recommended Application Scenarios for Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Available Evidence


Exploratory MAO-A/MAO-B Selectivity Profiling in Neurodegeneration Screening Panels

Given the class-level MAO inhibitory activity of cinnamamide-tetrahydroisoquinoline hybrids, this compound is suited for an exploratory head-to-head selectivity screen against recombinant MAO-A and MAO-B. The 2-carboxylate group may confer differential subtype selectivity compared to the thiazole analog (MAO-A IC50 0.91 µM; MAO-B IC50 2.81 µM) , making it a candidate for scaffold-hopping studies in Parkinson's disease or depression drug discovery programs.

Antioxidant Capacity Assessment in Oxidative Stress Cellular Models

Based on the enhanced antioxidant activity observed for a simpler tetrahydroisoquinoline-cinnamoyl conjugate versus cinnamic acid, this compound warrants investigation in cellular models of oxidative stress (e.g., H2O2-induced ROS in SH-SY5Y neurons). Procurement enables a direct comparison of the 7-cinnamamido-2-carboxylate substitution pattern against the known conjugate to determine structure-antioxidant activity relationships .

Analytical Reference Standard for Isomer-Specific Method Development

The predicted distinct chromatographic retention time of the 7-substituted isomer versus the 6-substituted isomer, combined with the commercial availability at 95%+ purity, makes this compound a practical reference standard for developing HPLC or LC-MS methods aimed at separating positional isomers of cinnamamido-tetrahydroisoquinolines. This is essential for quality control of custom-synthesized libraries where isomer contamination is a known risk .

PAINS-Clean Screening Library Member for Underexplored Kinase or GPCR Targets

The absence of PAINS alerts, coupled with the privileged tetrahydroisoquinoline scaffold, positions this compound as a low-risk addition to diversity-oriented screening libraries targeting understudied kinases (e.g., MARK, NUAK families) or aminergic GPCRs. Its clean predicted profile reduces the burden of hit triage, allowing screening campaigns to focus resources on validating genuine target engagement .

Quote Request

Request a Quote for methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.